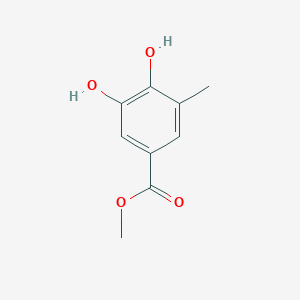

Methyl 3,4-dihydroxy-5-methylbenzoate

Description

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

methyl 3,4-dihydroxy-5-methylbenzoate |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,10-11H,1-2H3 |

InChI Key |

CKXDIEXWUOCEOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Resorcylic Acid Derivatives

A prominent method involves the esterification of 3,4-dihydroxy-5-methylbenzoic acid (resorcylic acid derivative) with methanol under acidic catalysis. The CN103193651A patent outlines a scalable industrial process using sulfuric acid or p-toluenesulfonic acid as catalysts. In a representative procedure, 5 kg of 3,5-resorcylic acid (structural analog) is refluxed with methanol (50–80 L) and catalytic sulfuric acid (1:10 ratio to substrate) at 80–85°C for 2–4 hours. Post-reaction, solvent removal under reduced pressure followed by ethyl acetate extraction and NaHCO3 washing yields crude product. Recrystallization in 5% methanol achieves >99% purity with yields of 88–98%.

Key variables influencing yield include:

Demethylation of Protected intermediates

Alternative routes employ demethylation of methoxy-protected precursors. The WO2017199227A1 patent details a multi-step synthesis starting from 3-hydroxy-4-methoxybenzoic acid methyl ester. Formaldehyde and dimethylamine introduce a dimethylaminomethyl group at the 2-position, which is subsequently hydrogenated to a methyl group using palladium on carbon under 5–6 kg/cm² H₂ pressure. Final demethylation with anhydrous AlCl3 in toluene at 75°C removes the methoxy group, yielding 3,4-dihydroxy-2-methylbenzoic acid methyl ester. While this method targets a positional isomer, adapting the demethylation conditions (e.g., adjusting AlCl3 stoichiometry) could redirect selectivity toward the 5-methyl derivative.

Catalytic Optimization and Reaction Engineering

Acid Catalysts in Esterification

Comparative studies in the CN103193651A patent reveal that sulfuric acid achieves higher yields (92.6–98%) than p-toluenesulfonic acid (88.8–90.7%) under identical conditions. This disparity arises from sulfuric acid’s stronger protonating ability, which accelerates methanol activation. However, excess acid necessitates careful neutralization with NaHCO3 to prevent product degradation during workup.

Hydrogenation and Reductive Steps

The WO2017199227A1 process highlights the role of 5% Pd/C in hydrogenating intermediates at 85°C. Critical parameters include:

-

Hydrogen pressure : 5–6 kg/cm² ensures complete reduction of the dimethylaminomethyl group.

-

Solvent choice : Methanol facilitates catalyst dispersion and product solubility, achieving 86.6% yield in the reduction step.

Purification and Recrystallization Techniques

Solvent Systems for Crystallization

Recrystallization is pivotal for attaining pharmaceutical-grade purity. The CN103193651A patent recommends 5% methanol-water mixtures, which balance solubility and crystal nucleation. Cooling the saturated solution to 5–10°C induces controlled crystallization, yielding white solids with <1% impurities. In contrast, the WO2017199227A1 method uses toluene-AlCl3 complexes during demethylation, followed by ethyl acetate extraction and charcoal filtration to remove colored byproducts.

Chromatographic Analysis of Purity

HPLC methods are employed to verify purity. For instance, the WO2017199227A1 process reports 99.93% purity using a C18 column (mobile phase: acetonitrile-water, 7.05 min retention time). This ensures absence of positional isomers, a common challenge in dihydroxybenzoate synthesis.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,4-dihydroxy-5-methylbenzoate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound exhibits antioxidative properties, making it useful in studies related to oxidative stress and cellular protection.

Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which Methyl 3,4-dihydroxy-5-methylbenzoate exerts its effects involves multiple pathways:

Neuroprotection: The compound enhances the survival and growth of neurons by activating neurotrophic factors.

Antioxidation: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Antiaging: The compound modulates signaling pathways involved in cellular aging and apoptosis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups:

Key Observations :

- Polarity : The dihydroxy groups in this compound increase water solubility compared to methoxy analogs (e.g., Methyl 3-hydroxy-4,5-dimethoxybenzoate) .

- Thermal Stability : Methoxy-substituted derivatives exhibit higher boiling points (~391°C) compared to hydroxyl-rich analogs, likely due to reduced hydrogen bonding .

- Reactivity : Brominated derivatives (e.g., Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate) show enhanced electrophilic reactivity for further functionalization .

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dihydroxy-5-methylbenzoate, and what reaction conditions are critical for high purity?

- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3,4-dihydroxy-5-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Alternatively, methyl esters are formed using methyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 70–80°C for 14–24 hours . Critical Conditions :

- Stoichiometric control of reagents (1:1 molar ratio of acid to methylating agent).

- Use of anhydrous solvents to avoid hydrolysis.

- Temperature control to minimize side reactions (e.g., demethylation or oxidation).

Purification : Liquid-liquid extraction (ethyl acetate/water), followed by column chromatography (silica gel, 1–5% MeOH in DCM) or recrystallization from ethanol/water .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, and DEPT), IR, and high-resolution mass spectrometry (HRMS) is essential. Key spectral markers include:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (broad signals at δ 5.0–6.0 ppm, solvent-dependent).

- ¹³C NMR : Carboxylate carbon (δ ~168 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbons (δ ~55 ppm).

- IR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹), ester C=O (1680–1720 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Validation : Cross-reference with published data for analogous esters (e.g., methyl 4-hydroxybenzoate derivatives) .

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Factors : Reaction time (12–24 hours), temperature (60–100°C), solvent (DMF vs. acetone), and catalyst (K₂CO₃ vs. NaHCO₃).

- Response Surface Modeling : Identify interactions between factors using central composite designs.

Example optimization: In DMF with K₂CO₃ at 70°C for 14 hours, yields up to 82% are achievable for similar esters .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound be resolved?

- Methodological Answer : Contradictions often arise from tautomerism, hydrogen bonding, or impurities. Mitigation strategies:

- Variable Temperature NMR : Assess temperature-dependent shifts to identify dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.

- X-ray Crystallography : Confirm solid-state structure (e.g., as demonstrated for methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate) .

Case Study : Discrepancies in aromatic proton integration were resolved via HSQC, revealing unintended substituent migration during synthesis .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antioxidant activity (DPPH radical scavenging), enzyme inhibition (e.g., tyrosinase or COX-2), or antimicrobial activity (MIC assays).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxyl groups) and correlate with bioactivity.

Protocol :

Synthesize derivatives (e.g., acylated or alkylated analogs).

Test in triplicate using positive controls (e.g., ascorbic acid for antioxidants).

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

- Methodological Answer : Parameters :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : UV at 280 nm (λ_max for dihydroxybenzoates).

Validation : - Linearity : R² ≥ 0.999 over 1–100 µg/mL.

- Precision : %RSD < 2% for intraday/interday replicates.

- Recovery : 95–105% in spiked samples .

Q. What experimental approaches address the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products via LC-MS.

Findings : Similar esters show instability at pH > 7 due to ester hydrolysis; antioxidants (e.g., BHT) may improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.